Ammonium 5-((2-nitro-4-sulphamoylphenyl)amino)-2-((4-((2-nitro-4-sulphamoylphenyl)amino)phenyl)amino)benzenesulphonate
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Overview
Description
Ammonium 5-((2-nitro-4-sulphamoylphenyl)amino)-2-((4-((2-nitro-4-sulphamoylphenyl)amino)phenyl)amino)benzenesulphonate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes multiple nitro and sulphonamide groups, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 5-((2-nitro-4-sulphamoylphenyl)amino)-2-((4-((2-nitro-4-sulphamoylphenyl)amino)phenyl)amino)benzenesulphonate typically involves multi-step organic reactions. The process begins with the nitration of aniline derivatives, followed by sulphonation and subsequent coupling reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for yield and purity, with stringent quality control measures in place. The use of automated systems and advanced analytical techniques ensures consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
Ammonium 5-((2-nitro-4-sulphamoylphenyl)amino)-2-((4-((2-nitro-4-sulphamoylphenyl)amino)phenyl)amino)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be oxidized to form different sulphonamide derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various substituted aniline and sulphonamide derivatives, which have applications in different fields.
Scientific Research Applications
Ammonium 5-((2-nitro-4-sulphamoylphenyl)amino)-2-((4-((2-nitro-4-sulphamoylphenyl)amino)phenyl)amino)benzenesulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ammonium 5-((2-nitro-4-sulphamoylphenyl)amino)-2-((4-((2-nitro-4-sulphamoylphenyl)amino)phenyl)amino)benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s nitro and sulphonamide groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ammonium 5-((2-nitro-4-sulphamoylphenyl)amino)-2-((4-aminophenyl)amino)benzenesulphonate
- Ammonium 5-((2-nitro-4-sulphamoylphenyl)amino)-2-((4-nitrophenyl)amino)benzenesulphonate
Uniqueness
Ammonium 5-((2-nitro-4-sulphamoylphenyl)amino)-2-((4-((2-nitro-4-sulphamoylphenyl)amino)phenyl)amino)benzenesulphonate is unique due to its specific arrangement of nitro and sulphonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
83027-40-1 |
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Molecular Formula |
C24H21N7O11S3.H3N C24H24N8O11S3 |
Molecular Weight |
696.7 g/mol |
IUPAC Name |
azanium;5-(2-nitro-4-sulfamoylanilino)-2-[4-(2-nitro-4-sulfamoylanilino)anilino]benzenesulfonate |
InChI |
InChI=1S/C24H21N7O11S3.H3N/c25-43(36,37)17-6-9-19(22(12-17)30(32)33)27-14-1-3-15(4-2-14)28-21-8-5-16(11-24(21)45(40,41)42)29-20-10-7-18(44(26,38)39)13-23(20)31(34)35;/h1-13,27-29H,(H2,25,36,37)(H2,26,38,39)(H,40,41,42);1H3 |
InChI Key |
VBRTUZHELCDNSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])NC3=C(C=C(C=C3)NC4=C(C=C(C=C4)S(=O)(=O)N)[N+](=O)[O-])S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
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